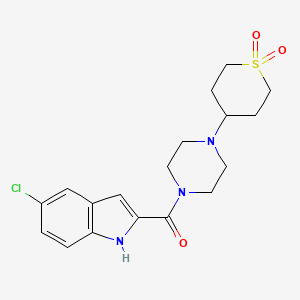

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-1H-indol-2-yl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c19-14-1-2-16-13(11-14)12-17(20-16)18(23)22-7-5-21(6-8-22)15-3-9-26(24,25)10-4-15/h1-2,11-12,15,20H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGFVJGRKYZCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the indole derivative:

Synthesis of 5-chloroindole-2-carboxylic acid: This can be achieved through the chlorination of indole-2-carboxylic acid using thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The piperazine and thiopyran groups may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound’s structural analogs differ primarily in substitutions on the indole ring and the piperazine-linked moiety. Key examples include:

(a) (5-Chloro-1H-indol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone

- Structural difference : Replaces the tetrahydrothiopyran sulfone group with a pyridin-2-yl and 4-methoxybenzyl-substituted ethyl chain.

- This may enhance blood-brain barrier penetration but reduce solubility compared to the sulfone-containing compound .

(b) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone

- Structural difference : Lacks the 5-chloro substituent on indole and substitutes the piperazine with a benzyl group.

- Functional impact: The absence of chlorine reduces electronegativity and may lower binding affinity to hydrophobic targets.

(c) [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

- Structural difference : Features a 4-fluorophenylindole core and a thiazole-carbonyliperazine-azetidine hybrid substituent.

- Functional impact : The fluorophenyl group enhances bioavailability through increased lipophilicity, while the thiazole and azetidine rings may improve target selectivity in kinase inhibition or GPCR modulation .

Comparative Physicochemical and Bioactivity Data

Key Research Findings

- Sulfone vs. Benzyl Groups : The sulfone group in the primary compound confers higher polarity and metabolic stability compared to benzyl-substituted analogs, which may reduce cytochrome P450-mediated degradation .

- Piperazine Modifications : Piperazine-linked tetrahydrothiopyran sulfone offers a balance between rigidity (due to the thiopyran ring) and flexibility (piperazine), which may optimize receptor-ligand interactions compared to bulkier substituents like thiazole-azetidine hybrids .

Biological Activity

The compound (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone (CAS Number: 2034419-67-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common route begins with the preparation of the indole derivative through chlorination processes. The final structure incorporates indole, piperazine, and thiopyran moieties, which are known to contribute to its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN₃O₃S |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 2034419-67-3 |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives related to this compound have shown potent inhibition of mutant EGFR/BRAF pathways, which are crucial in various cancers. In a study assessing antiproliferative activity, compounds with similar indole structures demonstrated GI50 values ranging from 29 nM to 78 nM against cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A549 (lung) cells .

The mechanism of action is believed to involve the interaction of the indole moiety with specific receptors and enzymes. The compound may inhibit the activity of these targets, potentially leading to reduced cell proliferation in cancerous tissues. The piperazine and thiopyran groups may enhance binding affinity and specificity, contributing to more effective biological responses.

Study 1: Antiproliferative Activity

In a recent study focusing on related compounds, it was found that certain derivatives exhibited significant antiproliferative effects with IC50 values as low as 0.08 µM against EGFR. This suggests that modifications in the molecular structure can lead to enhanced therapeutic efficacy against cancer .

Study 2: Selectivity and Toxicity

A cell viability assay using human mammary gland epithelial cells (MCF-10A) indicated that many tested compounds were not cytotoxic at concentrations up to 50 µM, maintaining cell viability above 87%. This highlights the potential for selective targeting in therapeutic applications while minimizing harm to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.